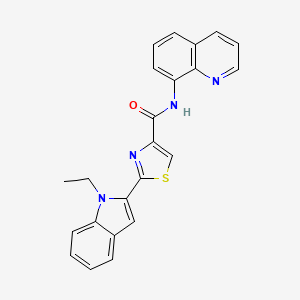

![molecular formula C12H16O4S B2867650 2-[(3-Methylbutyl)sulfonyl]benzoic acid CAS No. 945362-32-3](/img/structure/B2867650.png)

2-[(3-Methylbutyl)sulfonyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

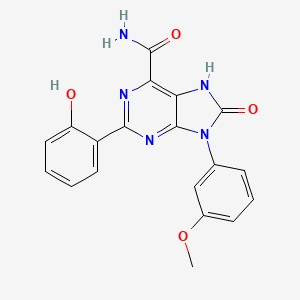

“2-[(3-Methylbutyl)sulfonyl]benzoic acid” is an organic compound with the molecular formula C12H16O4S . It has an average mass of 256.318 Da and a Monoisotopic mass of 256.076935 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid core with a sulfonyl functional group attached to one of the carbon atoms of the benzene ring . The sulfonyl group is further substituted with a 3-methylbutyl group .科学的研究の応用

Stress Tolerance in Plants

Research has indicated that compounds related to benzoic acid, such as sulfosalicylic acid and methyl salicylic acid, play a significant role in inducing multiple stress tolerance in plants. These molecules have been effective in imparting tolerance to heat, drought, and chilling stress in bean and tomato plants, similar to the effects reported for salicylic and acetylsalicylic acids. The study suggests that the benzoic acid structural portion, common across these molecules, is likely the fundamental molecular structure imparting stress tolerance in plants (Senaratna et al., 2004).

Hypoglycemic Activities

Investigations into hypoglycemic benzoic acid derivatives have revealed structure-activity relationships that contribute to their efficacy. For instance, modifications to meglitinide analogs, such as replacing certain groups with alkyleneimino or alkoxy residues, have shown enhanced activity and duration of action in lowering blood glucose levels. This research has contributed to the development of therapeutic agents like repaglinide for type 2 diabetes, underscoring the importance of benzoic acid derivatives in medical chemistry (Grell et al., 1998).

EP1 Receptor Antagonist Activities

In the search for selective EP1 receptor antagonists, sulfonamide derivatives of benzoic acids have been synthesized and evaluated. This research aims to discover compounds with high selectivity and reduced potential for harmful drug interactions. The optimization of these compounds involves structural adjustments to improve their binding affinities and antagonist activities, demonstrating the versatile applications of benzoic acid derivatives in developing targeted therapeutic agents (Naganawa et al., 2006).

Organic Synthesis and Catalysis

Benzoic acid derivatives serve as crucial intermediates in organic synthesis, including the development of methodologies for selective C–H bond functionalization. Such research offers synthetically useful tools for the step-economical synthesis of complex molecules. For example, the meta-C–H olefination of benzoic acid derivatives showcases the potential of these compounds in facilitating the development of new synthetic routes and transformations (Li et al., 2016).

特性

IUPAC Name |

2-(3-methylbutylsulfonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-9(2)7-8-17(15,16)11-6-4-3-5-10(11)12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWXQJKLQDTPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]but-2-ynamide](/img/structure/B2867569.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-bromobenzamide](/img/structure/B2867571.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-tosylbutanamide](/img/structure/B2867572.png)

![N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine](/img/structure/B2867578.png)

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)

![1-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2867588.png)